molecular formula C6H3N5O2S2 B2450343 2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide CAS No. 1152876-20-4

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide

Cat. No. B2450343
CAS RN: 1152876-20-4
M. Wt: 241.24
InChI Key: KNQNADSWXHJJRT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It has been known since the 19th century .


Synthesis Analysis

2,1,3-Benzothiadiazole is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .


Molecular Structure Analysis

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

The chemical formula of 2,1,3-Benzothiadiazole is C6H4N2S . It has a molar mass of 136.17 g·mol −1 . The melting point is 54.0 °C (129.2 °F; 327.1 K) and the boiling point is 203.0 °C (397.4 °F; 476.1 K) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diazotransfer Reagent: Benzotriazol-1-yl-sulfonyl azide, a related compound, is a stable diazotransfer reagent useful in synthesizing various amides, azido protected peptides, esters, ketones, and thioesters, and in generating a wide range of azides and diazo compounds (Katritzky et al., 2010).
  • Synthesis of Thiazoles: A process for synthesizing 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides (similar in structure to benzothiadiazole-4-sulfonyl azide), and thionoesters has been reported, demonstrating the utility of sulfonyl azides in organic synthesis (Miura et al., 2015).

Catalysis and Organic Synthesis

  • Catalyzed Annulation: An Ir-catalyzed annulation of imidamides with sulfonyl azides produces 1,2-disubstituted benzimidazoles, important in organic synthesis and drug discovery. This highlights the role of sulfonyl azides in catalytic processes (Xu et al., 2017).
  • Thermal Reactions with Aryl Azides: In the presence of 1,2,3-benzothiadiazole, thermal reactions of aryl azides lead to compounds like phenothiazine and thianthrene, indicating a chemical interaction between these substances (Benati et al., 1980).

Photophysical and Sensing Applications

  • Fluorescent Sensors for Fuel Adulteration: Lipophilic 2,1,3-benzothiadiazoles have been used as optical sensors for detecting material and gasoline adulteration with ethanol. Their high solubility and photophysical properties make them suitable for tagging materials (Isoppo et al., 2020).
  • Molecular Environment Effects on Photophysical Properties: Novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole exhibit effects of the molecular environment on luminescent properties, highlighting their potential in photophysical applications (Khisamov et al., 2022).

Coordination Chemistry and Crystal Engineering

  • Functionalized Benzothiadiazoles in Crystal Engineering: Functionalized 2,1,3-benzothiadiazoles have applications in metal coordination chemistry and crystal engineering, forming complexes with metals like Zn and facilitating the study of organic solid structures (Bashirov et al., 2014).

Safety and Hazards

The compound has a GHS labelling with a signal word “Warning”. The hazard statements are H315, H319, H335 .

Future Directions

2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

properties

IUPAC Name

N-diazo-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQNADSWXHJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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